
2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone
説明
2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone is an organic compound with the molecular formula C8H9ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloroacetyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone typically involves the chlorination of 1-(2,5-dimethylthiophen-3-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows:
Starting Material: 1-(2,5-dimethylthiophen-3-yl)ethanone
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: The reaction is conducted under reflux conditions, typically at a temperature range of 60-80°C, for several hours until the reaction is complete.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the final product.
化学反応の分析
Types of Reactions
2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Corresponding substituted products such as 2-amino-1-(2,5-dimethylthiophen-3-yl)ethanone.
Reduction: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanol.
Oxidation: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)acetic acid.
科学的研究の応用
2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its structural similarity to biologically active molecules.
Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its reactive functional groups.
作用機序
The mechanism of action of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by forming covalent bonds with active site residues. The chloroacetyl group is particularly reactive and can form covalent adducts with nucleophilic amino acid residues such as cysteine or serine, leading to enzyme inhibition or receptor modulation.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(2,5-dimethylthiophen-2-yl)ethanone
- 2-Chloro-1-(2,5-dimethylthiophen-4-yl)ethanone
- 2-Bromo-1-(2,5-dimethylthiophen-3-yl)ethanone
Uniqueness
2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone is unique due to the specific positioning of the chloroacetyl group on the thiophene ring, which influences its reactivity and interaction with biological targets. The presence of the 2,5-dimethyl substituents on the thiophene ring also contributes to its distinct chemical and physical properties compared to other similar compounds.
特性
IUPAC Name |
2-chloro-1-(2,5-dimethylthiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAHFKUIQIYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350414 | |
| Record name | 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31772-43-7 | |
| Record name | 2-Chloro-1-(2,5-dimethyl-3-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31772-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


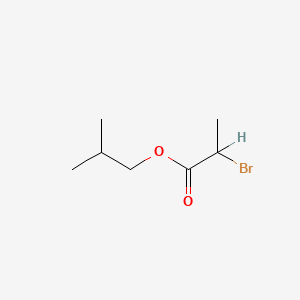

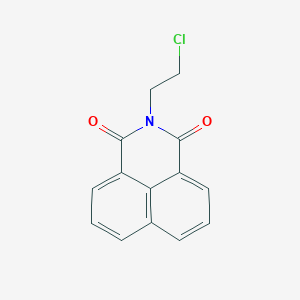
![1-[2-(Trifluoromethyl)phenyl]ethanol](/img/structure/B1348543.png)
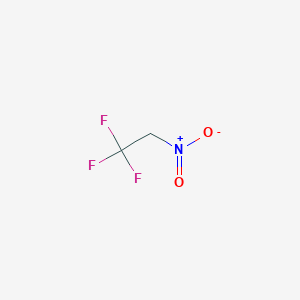

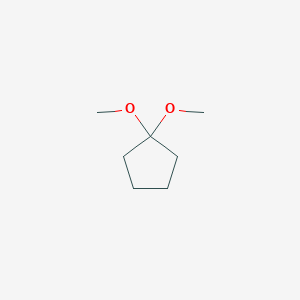
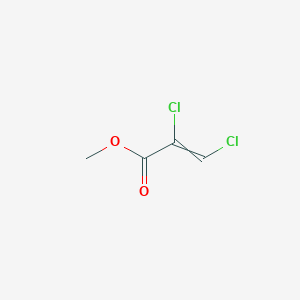
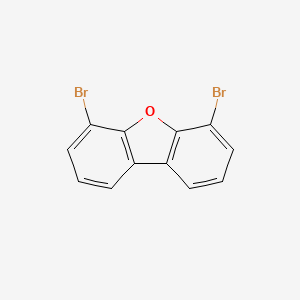
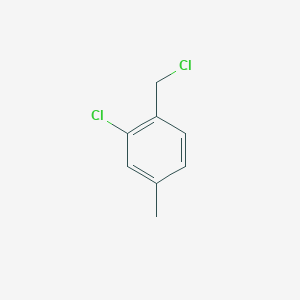


![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)
![8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348557.png)
